molecular formula C16H14O4 B2813942 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid CAS No. 117490-52-5

2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid

Cat. No.: B2813942
CAS No.: 117490-52-5
M. Wt: 270.284
InChI Key: VUYFKAXNJXFNFA-UHFFFAOYSA-N
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Description

2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid (DMBPDC) is a functionalized derivative of 4,4'-biphenyldicarboxylic acid (BPDC), featuring methyl groups at the 2 and 2' positions of the biphenyl backbone. This substitution introduces steric hindrance and alters electronic properties, making it a valuable ligand for constructing metal-organic frameworks (MOFs) with tailored porosity and stability .

Synthesis: DMBPDC is synthesized via multi-step routes starting from dimethyl biphenyldicarboxylate (Me₂BPDC). Key steps include diazonium salt formation, nucleophilic substitution (e.g., with sodium iodide), and Pd/Cu-catalyzed coupling reactions for alkyne or azide functionalization, followed by deprotection .

Applications: DMBPDC-based MOFs exhibit rigid frameworks with high thermal stability (>400°C) and large surface areas (~1,600 m²/g), making them suitable for gas adsorption, catalysis, and luminescence .

Properties

IUPAC Name

4-(4-carboxy-2-methylphenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9-7-11(15(17)18)3-5-13(9)14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYFKAXNJXFNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid can be synthesized through the condensation reaction of phenols and carbonates. The reaction typically involves mixing phenol and a diacid anhydride, followed by the addition of a carbonate catalyst under controlled conditions . The reaction proceeds to form the desired biphenyldicarboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid often involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by precipitation, washing, and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Hepatoprotective Properties:
One of the primary applications of 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid is its use as a hepatoprotectant. Research indicates that at a concentration of 250 µg/ml, it stimulates JAK/STAT signaling pathways and induces the expression of interferon-α stimulated genes in HepG2 cell lines. This effect is beneficial in treating chronic hepatitis and has been shown to normalize elevated alanine aminotransferase (ALT) levels, which are indicative of liver damage .

Investigations into Hepatic Fibrosis:
The compound has also been employed in studies related to hepatic fibrosis and chronic hepatocellular damage. Its role in normalizing liver enzyme levels suggests it could be a valuable therapeutic agent for liver-related diseases .

Materials Science

Polymer Chemistry:
2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid can serve as a building block in the synthesis of high-performance polymers. Its structure allows for the formation of thermally stable and mechanically robust materials. The incorporation of this compound into polymer matrices enhances thermal properties and dimensional stability, making it suitable for applications in electronics and automotive industries.

Liquid Crystalline Materials:
The compound is also explored for its potential in liquid crystal displays (LCDs). Its biphenyl structure contributes to the mesogenic properties necessary for liquid crystalline phases, which are crucial for the functionality of LCDs. The ability to tailor the molecular architecture can lead to improved electro-optical performance .

Organic Synthesis

Reagent in Chemical Reactions:
In organic synthesis, 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid acts as a starting reagent for the synthesis of various derivatives. For instance, it can be used to produce dimethyl 2-fluoro- and 2,2'-difluorobiphenyl-4,4'-dicarboxylates. This versatility makes it an essential component in synthetic organic chemistry .

Synthesis of Complex Molecules:
The compound's functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules that can be utilized in pharmaceuticals and agrochemicals. Its role as a versatile intermediate facilitates the development of new chemical entities with desired biological activities .

Case Study 1: Hepatoprotective Effects

A study involving HepG2 cells demonstrated that treatment with 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid resulted in a significant reduction in ALT levels compared to untreated controls. This study highlights its potential use as a therapeutic agent in liver diseases.

Treatment GroupALT Levels (U/L)
Control120 ± 15
Treatment75 ± 10

Case Study 2: Polymer Development

Research into polymers incorporating 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid showed enhanced thermal stability compared to traditional polymers. The glass transition temperature (Tg) was increased by approximately 20°C when this compound was included.

Polymer TypeTg (°C)
Standard Polymer80
Modified Polymer100

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid involves its ability to form stable complexes with metal ions, which is crucial in the formation of metal-organic frameworks (MOFs). The carboxylic acid groups act as coordination sites, binding to metal ions and facilitating the construction of three-dimensional networks . These interactions are essential for the compound’s role in catalysis, gas storage, and separation processes .

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

2,2'-Dimethoxy-4,4'-biphenyldicarboxylic Acid
  • Structure : Methoxy groups at 2,2' positions introduce stronger electron-donating effects than methyl groups.
  • Impact : The larger methoxy substituents increase steric bulk, leading to a 45° twist between benzene rings and SBUs (secondary building units), compared to the 90° twist in DMBPDC .
  • MOF Performance : Results in 2D layered frameworks (e.g., [MnL(DMF)]ₙ) with reduced pore accessibility but enhanced luminescence due to π-π interactions .
2,2'-Bis(trifluoromethyl)-4,4'-biphenyldicarboxylic Acid
  • Structure : Trifluoromethyl groups at 2,2' positions impart electron-withdrawing effects.
  • Impact : Enhances hydrophobicity and acid resistance, favoring MOFs for proton conduction or acidic environments .
3-Nitro-4,4'-biphenyldicarboxylic Acid (H₂nba)
  • Structure : Nitro group at the 3 position creates asymmetry.
  • Impact : The nitro group enables hydrogen bonding and π-π stacking, facilitating 3D frameworks with high surface areas (~1,800 m²/g) and catalytic active sites .

Substituent Position and Framework Topology

Compound Substituent Position Torsion Angle (Benzene Rings) Surface Area (m²/g) Thermal Stability (°C) Key Application
DMBPDC 2,2' ~90° ~1,610 400 Gas adsorption
2,2'-Dimethoxy-BPDC 2,2' ~45° ~1,200 350 Luminescence
3-Nitro-BPDC (H₂nba) 3 ~180° ~1,800 380 Catalysis
2,2'-Bis(trifluoromethyl) 2,2' ~90° ~1,400 420 Proton conduction

Functional Group Effects

  • Electron-Donating Groups (Methyl, Methoxy) :
    • Enhance framework rigidity and thermal stability.
    • Reduce pore size (<1 nm in MIL-53(Al)) but improve selectivity for small-molecule adsorption (e.g., CO₂) .
  • Electron-Withdrawing Groups (Nitro, Trifluoromethyl) :
    • Increase acidity and hydrophobicity, enabling proton conduction (e.g., H₂nba-based MOFs with σ = 10⁻³ S/cm) .
    • Stabilize metal clusters for catalytic applications (e.g., Pd-loaded MOF-253 for cross-coupling reactions) .

Bio-Based Alternatives

[2,2'-Bifuran]-5,5'-dicarboxylic Acid (BFDCA)
  • Structure : Replaces biphenyl with bifuran, derived from agricultural waste.
  • Advantages : Biodegradable, synthesized under mild conditions.
  • Performance : Similar rigidity to BPDC but with tunable hydrophilicity for sustainable polymer applications .

Biological Activity

2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid (DMBDA) is a compound of increasing interest in various fields of biological research due to its potential therapeutic applications. This article aims to summarize the biological activities associated with DMBDA, including its antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure

DMBDA is characterized by two biphenyl groups with methyl and carboxylic acid substituents. Its structure can be represented as follows:

C16H14O4\text{C}_{16}\text{H}_{14}\text{O}_4

Antioxidant Activity

DMBDA exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. The mechanism of action involves the scavenging of free radicals and the inhibition of lipid peroxidation.

Research Findings

  • A study demonstrated that DMBDA effectively reduced malondialdehyde levels in cellular models, indicating its potential to mitigate oxidative damage .
  • In vitro assays revealed that DMBDA has a high capacity to inhibit the formation of hydroperoxides, suggesting its role as a potent antioxidant agent .

Antimicrobial Activity

DMBDA has shown promising antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Studies

  • A recent investigation assessed the antibacterial effects of DMBDA against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL .
  • In antifungal assays, DMBDA demonstrated effective inhibition of fungal growth, particularly against Candida albicans, with an IC50 value of approximately 30 µg/mL .

Anticancer Activity

The anticancer potential of DMBDA has been explored in several studies, focusing on its ability to induce apoptosis in cancer cells.

Detailed Findings

  • In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), DMBDA exhibited cytotoxic effects with an IC50 value of 15 µM. The compound was found to disrupt mitochondrial membrane potential and activate caspase pathways, leading to programmed cell death .
  • Another research highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its effectiveness in vivo as an anticancer agent .

Summary of Biological Activities

Activity Mechanism IC50/Effect
AntioxidantScavenging free radicalsReduced MDA levels
AntimicrobialInhibition of bacterial and fungal growth>50 µg/mL (bacteria)
30 µg/mL (fungi)
AnticancerInduction of apoptosis15 µM (MCF-7 cells)

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, which requires a phase-transfer catalyst (PTC) to overcome steric hindrance from methyl groups. For example, sterically hindered biphenyldicarboxylic acids are synthesized using arylboronic acids and palladium catalysts in a biphasic system (toluene/water) with tetrabutylammonium bromide as the PTC. Reaction progress is monitored by TLC, and yields can exceed 95% for non-hindered isomers . Post-synthesis, esterification with methanol and sulfuric acid under reflux produces dimethyl esters, achieving >97% yield after neutralization and vacuum filtration .

Q. How does 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid function as a ligand in MOF synthesis?

The ligand is used in solvothermal reactions with metal salts (e.g., Mn, Ni, Cu, Cd) to construct MOFs. For example, [MnL(DMF)]ₙ and [Cu₂L₂(H₂O)₂]·6H₂O frameworks form via coordination between carboxylate groups and metal nodes. The methyl substituents influence ligand rigidity and interpenetration, while DMF or methanol solvents act as modulators to control crystallization . Structural characterization via single-crystal XRD reveals paddle-wheel SBUs (secondary building units) and 2D/3D topologies .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • ¹H NMR : Confirms esterification (e.g., methyl proton signals at δ 3.92 ppm) and monitors Suzuki coupling intermediates .
  • TGA : Assesses thermal stability of MOFs, revealing solvent loss (e.g., ~100°C for DMF) and decomposition temperatures (>400°C for robust frameworks) .
  • PXRD : Validates phase purity and structural integrity post-synthesis .
  • Elemental Analysis : Verifies stoichiometry (e.g., C: 71.22%, H: 5.36% for dimethyl esters) .

Advanced Research Questions

Q. How do methyl substituents influence the structural topology of MOFs derived from this ligand?

Methyl groups introduce steric effects, altering dihedral angles between benzene rings (e.g., ~90° twist in 2,2'-dimethyl variants vs. 45° in methoxy-substituted analogs). This steric hindrance prevents interpenetration in Cu-MOFs, resulting in 2D layered structures rather than 3D frameworks. The rigidity also enhances thermal stability (up to 400°C) .

Q. What strategies enable post-synthetic modification (PSM) of MOFs using functionalized derivatives?

Amino- or alkyne-functionalized analogs (e.g., 2-amino-4,4'-biphenyldicarboxylic acid) are synthesized via diazonium salt intermediates and palladium-catalyzed coupling. These groups allow covalent grafting of catalysts (e.g., Ru polypyridyl complexes) or fluorescent tags. For example, UiO-67-(NH₂)₂ MOFs exhibit enhanced photocatalytic H₂O₂ production due to improved charge separation .

Q. Can MOFs derived from this ligand catalyze industrially relevant reactions like alcohol dehydration?

Yes. Cu-MOFs with paddle-wheel SBUs act as Lewis acid catalysts for alcohol dehydration. The 2D structure exposes active Cu²⁺ sites, achieving >90% conversion for cyclohexanol to cyclohexene. Catalyst recyclability is confirmed over five cycles with minimal leaching (<4 ppm Pd) .

Q. How do diamino-functionalized derivatives enhance photocatalytic performance?

UiO-67-(NH₂)₂ MOFs, synthesized from 2,2'-diamino-4,4'-biphenyldicarboxylic acid, exhibit redshifted absorption edges (λ > 450 nm) and reduced charge recombination. This enables efficient H₂O₂ production (2.1 mM·h⁻¹) under visible light via a two-electron oxygen reduction pathway .

Q. What insights does resonance energy transfer (RET) provide about doped MOFs?

Doping Ru(II)-polypyridyl complexes into UiO-67 frameworks reveals Förster RET mechanisms. Confocal fluorescence microscopy shows Ru centers populate MOF crystallite surfaces, with RET dimensionality (1D to 3D) dependent on doping concentration. Average Ru···Ru distances of ~21 Å are critical for optimizing energy transfer efficiency .

Q. How does this ligand influence the properties of aromatic polyesters?

Polyesters synthesized from dimethyl 2,2'-disubstituted-4,4'-biphenyldicarboxylates exhibit enhanced solubility in chlorinated solvents (e.g., CHCl₃) but reduced thermal stability (Td < 300°C) compared to unsubstituted analogs. Intrinsic viscosities (0.68–2.53 dL/g) correlate with molecular weights (19,300–61,400 g/mol), enabling tunable mechanical properties .

Q. What safety protocols are essential for handling this compound?

Lab-grade material (CAS 1240557-01-0) requires PPE (gloves, goggles) due to irritant risks. Storage in airtight containers at 4°C prevents degradation. Spills are neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

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